6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of benzo[d][1,3]dioxoles, which are characterized by their fused dioxole ring system. The presence of bromine and difluoromethyl groups enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is classified as an organic compound with the molecular formula . It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine can be achieved through multiple synthetic routes. One common method involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole followed by amination.
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine features a fused dioxole ring with a bromine atom at the 6-position and difluoro substituents at the 2 and 2' positions. The amino group is located at the 5-position.
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine can participate in various chemical reactions including:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine largely depends on its biological targets. It is believed to interact with specific enzymes or receptors in biological systems:
Quantitative data regarding binding affinities and inhibition constants are essential for understanding its efficacy .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm structure and purity .
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several scientific applications:
The benzodioxole core consists of a benzene ring fused to a 1,3-dioxole ring (five-membered cyclic diether). Systematic naming follows:
Halogen position critically dictates bioactivity:
Compound | Substituent Position | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
---|---|---|---|
3b | Bromine ortho to amine | 1.12 | 1.30 |
3d | Bromine meta to amine | 27.06 | 37.45 |
Ketoprofen (ref) | N/A | >5.0 | >25.0 |
Fluorinated benzodioxoles evolved through three phases:
Phase | Representative Compound | Structural Advance | Application Target |
---|---|---|---|
Pre-2000 | Piperonyl acetate | Unsubstituted methylenedioxy ring | NSAID precursor |
2000–2015 | 2,2-Difluoro-1,3-benzodioxol-5-amine | gem-Difluoro substitution at C2 | Metabolic stability |
2015–present | 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine | Combined ortho-bromo and gem-difluoro | COX inhibition & cytotoxicity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1